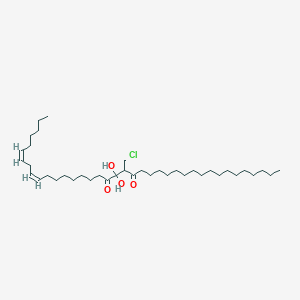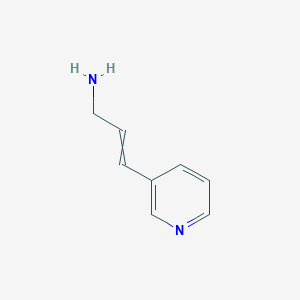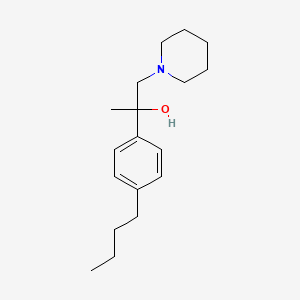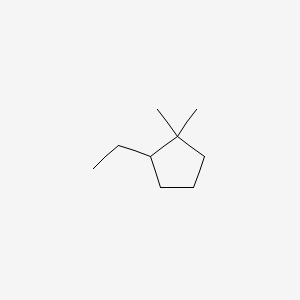![molecular formula C14H9ClN2O B13952962 Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- CAS No. 502422-29-9](/img/structure/B13952962.png)
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a basic nitrogen-containing ring structure, and oxazole, which is a five-membered ring containing both nitrogen and oxygen The presence of a chlorophenyl group adds to its complexity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzoyl chloride with an amino alcohol can lead to the formation of the oxazole ring, which can then be coupled with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of microwave irradiation and palladium catalysts has been reported to improve the efficiency of such reactions .
化学反应分析
Types of Reactions
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield a variety of substituted derivatives with different functional groups .
科学研究应用
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding enzyme interactions and protein-ligand binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The presence of the chlorophenyl group and the oxazole ring allows for specific interactions with biological molecules, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Pyridone: Another pyridine derivative with a similar structure but different functional groups.
Imidazo[1,2-a]pyridine: A heterocyclic compound with a fused pyridine and imidazole ring.
Indole Derivatives: Compounds containing an indole ring, which is structurally similar to pyridine and oxazole.
Uniqueness
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- is unique due to the presence of both a chlorophenyl group and an oxazole ring attached to the pyridine ring. This combination of structural features provides distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
502422-29-9 |
|---|---|
分子式 |
C14H9ClN2O |
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H |
InChI 键 |
YXDVCVJVOFDWQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


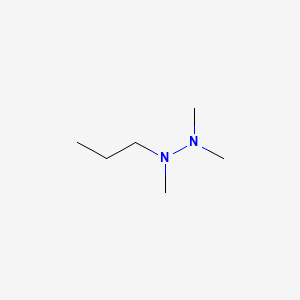
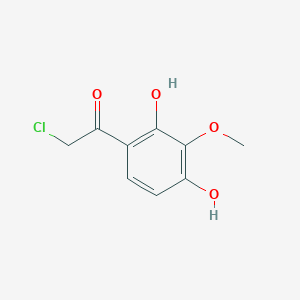
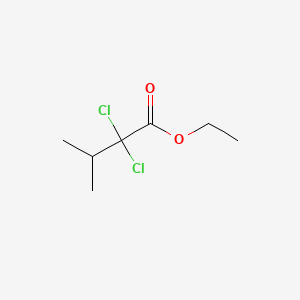

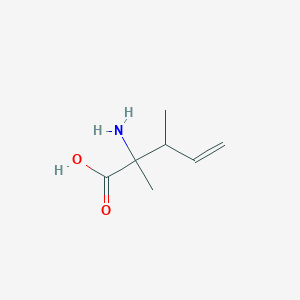
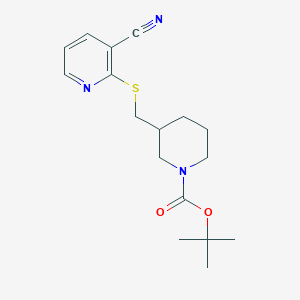
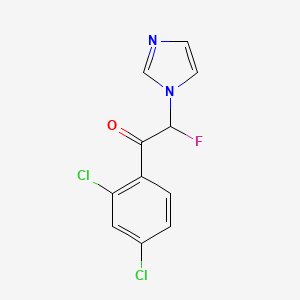
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
